2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine
Description
Significance of Perfluorinated Moieties in Molecular Design for Research Applications
The introduction of fluorine into molecular scaffolds is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.com The unique characteristics of the fluorine atom, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity (3.98 on the Pauling scale), are responsible for these effects. tandfonline.com Perfluorinated moieties, such as the pentafluorophenyl group, can confer increased metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comresearchgate.net The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage. tandfonline.com
Furthermore, fluorination can modulate the lipophilicity of a molecule, which is a critical factor in its ability to permeate biological membranes. mdpi.com The incorporation of fluorine often increases a compound's hydrophobicity, which can facilitate its penetration into hydrophobic protein pockets, potentially leading to enhanced binding affinity and biological activity. mdpi.com The electron-withdrawing nature of fluorine can also alter the acidity or basicity (pKa) of nearby functional groups, influencing a molecule's ionization state and its interactions with biological targets. mdpi.comnih.gov These combined effects have led to fluorinated compounds representing a significant portion of approved pharmaceuticals and agrochemicals. nih.gov
| Property | Effect of Perfluorination | Underlying Rationale | Research Application |
|---|---|---|---|
| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic oxidation at that site. tandfonline.comresearchgate.net | Improving drug half-life and bioavailability. |
| Lipophilicity | Generally Increased | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. tandfonline.commdpi.com | Modulating absorption, distribution, metabolism, and excretion (ADME) profiles. |
| Binding Affinity | Often Enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets and increase hydrophobicity. mdpi.com | Improving the potency and selectivity of therapeutic agents. |
| Acidity/Basicity (pKa) | Modulated | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers. mdpi.com | Fine-tuning the ionization state of a molecule for optimal target interaction and solubility. |
Overview of the Chemical and Electronic Influence of the Pentafluorophenyl Group on Aliphatic Amines
The pentafluorophenyl (C₆F₅) group is a powerful electron-withdrawing substituent due to the high electronegativity of the five fluorine atoms. acs.org When attached to an aliphatic amine, such as in 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, this group exerts a significant inductive effect (-I effect) through the ethyl linker. This strong electron withdrawal decreases the electron density on the nitrogen atom of the amine.
Positioning of this compound within Contemporary Academic Synthetic Strategies
This compound is a valuable building block in modern organic synthesis due to its bifunctional nature. It possesses a reactive primary amine and a highly functionalized aromatic ring. The primary amine serves as a versatile handle for a wide array of chemical transformations. It readily undergoes reactions such as acylation to form amides, alkylation, and reductive amination to generate more complex amine structures. For instance, its reaction with activated esters, like pentafluorophenyl (PFP) esters, is a common strategy for forming stable amide bonds in peptide synthesis and bioconjugation. wikipedia.org
The pentafluorophenyl moiety itself can be a key structural element or a platform for further modification. While nucleophilic aromatic substitution on the C₆F₅ ring is possible, the para-fluorine is typically the most susceptible to displacement by nucleophiles. nih.gov This reactivity allows for the introduction of other functional groups. More commonly, the intact pentafluorophenyl group is incorporated into a target molecule to leverage its unique electronic properties and steric profile to enhance biological activity or material properties. rsc.org Its presence is often associated with improved metabolic stability and binding affinity, making it a desirable feature in the design of novel bioactive compounds. tandfonline.comresearchgate.net
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1583-76-2 | biosynth.comsigmaaldrich.com |
| Molecular Formula | C₈H₆F₅N | biosynth.com |
| Molecular Weight | 211.13 g/mol | biosynth.comsigmaaldrich.com |
| Boiling Point | 181.6 °C | biosynth.com |
| Density | 1.436 g/cm³ | biosynth.com |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)ethanamine | sigmaaldrich.com |
Structure
3D Structure
Properties
CAS No. |
1583-76-2 |
|---|---|
Molecular Formula |
C8H6F5N |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)ethanamine |
InChI |
InChI=1S/C8H6F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1-2,14H2 |
InChI Key |
ZUMQWHFKAXDURB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=C(C(=C(C(=C1F)F)F)F)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2,3,4,5,6 Pentafluorophenyl Ethan 1 Amine and Its Analogs
Direct Amination Approaches to Pentafluorophenyl-Substituted Ethylamines
Direct amination involves the formation of the carbon-nitrogen bond in a single conceptual step, either by reacting a nitrogen nucleophile with a suitable fluorinated electrophile or by the reductive transformation of a carbonyl compound in the presence of an amine source.
Alkylation Reactions of Ammonia (B1221849) with Fluorinated Electrophiles
The alkylation of ammonia with a suitable electrophile, such as a 2-(pentafluorophenyl)ethyl halide, represents a direct pathway to the target amine. This reaction is a type of nucleophilic aliphatic substitution where ammonia acts as the nucleophile. quora.comwikipedia.org The reaction typically proceeds in two stages. Initially, the nucleophilic attack of ammonia on the electrophilic carbon of the alkyl halide forms an ammonium (B1175870) salt. libretexts.org Subsequently, an excess of ammonia acts as a base, deprotonating the ammonium ion to yield the primary amine. quora.comlibretexts.org
A significant challenge in this method is the potential for overalkylation. quora.comlibretexts.org The product, 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, is itself a nucleophile and can react with the remaining alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. quora.comlibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used, which shifts the equilibrium towards the desired product. quora.comlibretexts.org The reaction is often conducted by heating the halogenoalkane with a concentrated solution of ammonia in ethanol (B145695) within a sealed tube to prevent the volatile ammonia from escaping. libretexts.org
Table 1: Alkylation of Ammonia with Alkyl Halides
| Reactant 1 | Reactant 2 | Key Condition | Primary Product | Major Side Products |
| Ammonia (NH₃) | 2-(Pentafluorophenyl)ethyl halide | Large excess of ammonia | Primary Amine | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |
| Ammonia (NH₃) | 2-(Pentafluorophenyl)ethyl halide | Excess alkyl halide | Quaternary Ammonium Salt | Primary, Secondary, and Tertiary Amines |
Reductive Amination Strategies from Corresponding Carbonyl Precursors
Reductive amination, also known as reductive alkylation, is a versatile method for synthesizing amines from carbonyl compounds like aldehydes and ketones. wikipedia.orgpressbooks.pub This process converts the C=O group of a precursor, such as (pentafluorophenyl)acetaldehyde, into a C-N bond via an imine intermediate which is reduced in situ. wikipedia.orgnih.gov The reaction typically involves combining the carbonyl compound, an amine source (like ammonia), and a reducing agent in a one-pot synthesis. wikipedia.orgmdpi.com
The process begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal, which then dehydrates to an imine. wikipedia.orgnih.gov A reducing agent present in the reaction mixture then reduces the imine to the final amine. libretexts.org A key requirement for direct reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate over the starting carbonyl compound. nih.gov Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are popular reagents for this purpose due to their mildness and selectivity. libretexts.orgorganic-chemistry.org Catalytic hydrogenation can also be employed, using catalysts based on platinum, palladium, or nickel. wikipedia.orgpressbooks.pub
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Typical Substrates | Solvent | Notes |
| Sodium Triacetoxyborohydride (STAB) | Aldehydes, Ketones | 1,2-Dichloroethane (DCE) | Mild and selective for imines over carbonyls. organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | Methanol | Effective but toxic due to cyanide. libretexts.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones | Varies (e.g., Isopropanol) | Can be used for industrial-scale synthesis. pressbooks.pubmdpi.com |
Reduction-Based Synthetic Routes
These methods involve the chemical reduction of nitrogen-containing functional groups, such as nitriles and amides, that are already attached to the pentafluorophenylethyl scaffold.
Catalytic Hydrogenation of (Pentafluorophenyl)acetonitrile and Related Nitriles
The reduction of nitriles offers a robust route to primary amines. organic-chemistry.org Specifically, (pentafluorophenyl)acetonitrile can be converted to this compound through catalytic hydrogenation. pressbooks.pub This method is advantageous as the nitrile precursor can be synthesized via Sₙ2 displacement of an alkyl halide with a cyanide anion, effectively adding a carbon atom to the starting material. pressbooks.pub
The hydrogenation of nitriles can, however, lead to a mixture of primary and secondary amines. nih.gov The selectivity of the reaction is highly dependent on the catalyst and reaction conditions. nih.gov Palladium-based catalysts, for instance, have been studied for the selective hydrogenation of acetonitrile (B52724) to ethylamine (B1201723). rsc.org Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for the reduction of both aliphatic and aromatic nitriles to primary amines. pressbooks.publibretexts.org
Table 3: Catalysts and Reagents for Nitrile Reduction
| Reagent/Catalyst | Substrate | Product | Key Features |
| H₂ with Pd, Pt, or Ni Catalyst | Nitriles | Primary and Secondary Amines | Selectivity can be an issue. nih.gov |
| Lithium Aluminum Hydride (LiAlH₄) | Nitriles | Primary Amines | Powerful, non-catalytic reducing agent. pressbooks.pub |
| Ammonia Borane (NH₃BH₃) | Nitriles | Primary Amines | Catalyst-free thermal decomposition method. organic-chemistry.org |
Reduction of Pentafluorophenyl-Containing Amides
The reduction of amides provides another pathway to amines. pressbooks.pub The corresponding amide, 2-(2,3,4,5,6-pentafluorophenyl)acetamide, can be reduced to form this compound. This transformation effectively converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). ucalgary.ca
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing amides. ucalgary.camasterorganicchemistry.comquora.com The reaction is typically carried out in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the amide's carbonyl carbon, followed by the collapse of the tetrahedral intermediate and elimination of a metal-alkoxide species to form a reactive iminium ion, which is then rapidly reduced to the final amine. ucalgary.ca
Nucleophilic Aromatic Substitution (SₙAr) in the Synthesis of Fluorinated Aryl Amines
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying highly fluorinated aromatic rings. nih.gov The pentafluorophenyl group is strongly electron-deficient due to the inductive effect of the five fluorine atoms, making the aromatic ring susceptible to attack by nucleophiles. core.ac.ukmdpi.com This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uklibretexts.org
In the context of synthesizing fluorinated aryl amines, an amine nucleophile can displace one of the fluorine atoms on the ring. nih.govmdpi.com For pentafluorophenyl substrates, substitution typically occurs at the para position relative to the existing substituent. core.ac.ukmdpi.com This selectivity is attributed to the stabilization of the negative charge in the Meisenheimer intermediate. core.ac.uk While this method is primarily used to attach a nitrogen atom directly to the aromatic ring, it can also be employed to synthesize precursors or analogs. For instance, reacting a pentafluorophenyl-substituted compound with an amino-containing nucleophile can introduce the desired functionality. Microwave-assisted SₙAr reactions have been shown to significantly reduce reaction times for the substitution of para-fluorine atoms on tetrapentafluorophenyl porphyrin with primary amines. nih.gov
Table 4: Characteristics of Nucleophilic Aromatic Substitution (SₙAr)
| Feature | Description |
| Mechanism | Addition-Elimination, involving a Meisenheimer complex intermediate. core.ac.uklibretexts.org |
| Substrate Requirement | Aromatic ring must be activated by electron-withdrawing groups (e.g., fluorine atoms). core.ac.uklibretexts.org |
| Leaving Group Trend | For halogens, the ease of substitution often mirrors electronegativity (F > Cl > Br > I). youtube.com |
| Regioselectivity | Nucleophilic attack is favored at positions ortho and especially para to electron-withdrawing groups. core.ac.uklibretexts.org |
| Common Nucleophiles | Alcohols, amines, thiols. mdpi.com |
Stereoselective and Enantioselective Synthesis of Chiral Pentafluorophenyl Ethylamine Derivatives
The creation of single-enantiomer chiral amines is crucial as different enantiomers of a molecule can exhibit varied biological activities. mdpi.com Stereoselective and enantioselective synthesis methods aim to produce a specific stereoisomer of a chiral compound.
A widely employed strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. This chiral molecule covalently bonds to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. worktribe.com
Evans Oxazolidinones: Pioneered by David A. Evans, chiral oxazolidinones are powerful auxiliaries for various asymmetric transformations, including alkylation and aldol (B89426) reactions. worktribe.com These auxiliaries are typically derived from readily available amino acids. nih.gov In the context of synthesizing chiral pentafluorophenyl ethylamine derivatives, an N-acyl oxazolidinone bearing the pentafluorophenylacetyl group could be employed. Deprotonation of this imide would generate a chiral enolate, which can then undergo diastereoselective alkylation. The steric hindrance provided by the substituent on the oxazolidinone directs the incoming electrophile to a specific face of the enolate. worktribe.com Subsequent cleavage of the auxiliary would furnish the desired chiral carboxylic acid derivative, which can be converted to the target amine. williams.edu
Pseudoephedrine and Pseudoephenamine: Pseudoephedrine is another effective chiral auxiliary, often used in the asymmetric alkylation of amide enolates to create tertiary and quaternary stereocenters. rsc.org An amide can be formed between pseudoephedrine and a carboxylic acid precursor. The α-proton of this amide can be removed to form an enolate, and the subsequent alkylation reaction proceeds with high diastereoselectivity, guided by the chiral scaffold. nih.gov Due to restrictions on the use of pseudoephedrine, pseudoephenamine has been developed as a practical alternative, demonstrating comparable or even superior stereocontrol in many cases. nih.govharvard.edu The auxiliary can be cleaved to yield the enantiomerically enriched product. harvard.edu This methodology is applicable to the synthesis of 3-aryl-δ-lactones through asymmetric Michael reactions, showcasing its utility for creating chiral centers in molecules with aromatic substituents. nih.gov
Table 1: Representative Data for Chiral Auxiliary-Mediated Asymmetric Synthesis
| Chiral Auxiliary | Substrate Type | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Evans Oxazolidinone | N-Acyloxazolidinone | Alkylation | >99:1 | 85-99 | williams.edu |
| Pseudoephedrine Amide | Unsaturated Amide | Michael Addition | up to 99:1 | 70-95 | unt.edu |
| Pseudoephenamine Amide | Propionamide | Alkylation | 98:2 to ≥99:1 | 84-99 | nih.gov |
Asymmetric catalytic reductions offer a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product.
Asymmetric Hydrogenation of Prochiral Ketones and Imines: The asymmetric reduction of prochiral ketones is a powerful method for producing chiral secondary alcohols, which can be subsequently converted to chiral amines. acs.org Catalysts developed by Ryōji Noyori, particularly ruthenium-based complexes with chiral diphosphine ligands like BINAP, are highly effective for the hydrogenation of ketones and imines. pku.edu.cnnih.gov For the synthesis of chiral this compound, a suitable precursor would be 2,3,4,5,6-pentafluorophenylacetophenone or its corresponding imine. Asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid, is another widely used technique. researchgate.net The Noyori-type catalyst, Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN], has been shown to be efficient for the asymmetric transfer hydrogenation of imines. nih.gov
Biocatalytic Reductions: Enzymes are highly efficient and selective catalysts for a wide range of chemical transformations. Transaminases (TAs), in particular, are gaining prominence for the synthesis of chiral amines. worktribe.com These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a prochiral ketone acceptor. chembam.com The synthesis of chiral fluorinated amines from bulky ketones has been successfully demonstrated using ω-transaminases. chembam.com For instance, a transaminase could be used to directly convert 2,3,4,5,6-pentafluorophenyl methyl ketone into the corresponding (S)- or (R)-amine with high enantiomeric excess. This biocatalytic approach offers the advantages of mild reaction conditions and high stereoselectivity. nih.govchembam.com
Table 2: Representative Data for Asymmetric Catalytic Reductions
| Catalyst/Enzyme | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ru-BINAP | β-Keto Ester | β-Hydroxy Ester | up to 100% | >95% | nih.gov |
| Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] | Imine | Amine | High | High | nih.gov |
| ω-Transaminase (TR8) | 4'-(Trifluoromethyl)acetophenone | (S)-1-(4-Trifluoromethylphenyl)ethylamine | >99% | Equilibrium at 30% conversion | chembam.com |
| Engineered Transaminase | Prochiral Ketone | Chiral Amine | >99% | 82% | nih.gov |
Green Chemistry Principles in the Preparation of Fluorinated Ethylamines
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org Key principles relevant to the synthesis of fluorinated ethylamines include atom economy, the use of safer solvents, and catalysis.
Atom Economy and E-Factor: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. buecher.de It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, multiplied by 100. mdpi.com Addition and rearrangement reactions often have high atom economy. mdpi.com The E-factor (Environmental Factor) is another metric that quantifies the amount of waste generated per unit of product. wikipedia.org Asymmetric catalytic reactions are generally more atom-economical than methods employing stoichiometric chiral auxiliaries, as the auxiliary ultimately becomes a byproduct.
Green Solvents and Catalysis: The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. mdpi.com There is a growing interest in replacing traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com Biocatalytic reactions are often performed in aqueous media under mild conditions, making them inherently greener. mdpi.com The use of catalytic methods, both chemo- and biocatalytic, is a cornerstone of green chemistry as it reduces the amount of reagents needed and can lead to more efficient processes. wikipedia.org For instance, deep eutectic solvents (DESs) have emerged as sustainable alternatives to conventional organic solvents in amine synthesis. mdpi.com
Reactivity and Derivatization Chemistry of 2 2,3,4,5,6 Pentafluorophenyl Ethan 1 Amine
Amine Functional Group Transformations
The primary amine moiety (-NH2) of 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations are fundamental in modifying the compound's structure, properties, and potential applications, particularly in the synthesis of more complex molecules and heterocyclic systems.
Primary amines are readily converted into amides and sulfonamides through reactions with acylating and sulfonylating agents, respectively. These reactions are crucial for installing protecting groups or introducing new functional handles.
Acylation: The reaction of this compound with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. This transformation converts the basic amine into a neutral amide, altering its chemical properties significantly.
Reaction Scheme: Acylation
R-COCl + H₂N-CH₂CH₂-C₆F₅ → R-CONH-CH₂CH₂-C₆F₅ + HCl
Sulfonylation: Similarly, the amine reacts with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) to form stable sulfonamides. libretexts.org The Hinsberg test, a classic method for distinguishing between primary, secondary, and tertiary amines, relies on this reaction. The sulfonamide derived from a primary amine, such as the title compound, contains an acidic N-H proton and is thus soluble in aqueous alkali. libretexts.org
Reaction Scheme: Sulfonylation
R-SO₂Cl + H₂N-CH₂CH₂-C₆F₅ → R-SO₂NH-CH₂CH₂-C₆F₅ + HCl
These reactions are generally high-yielding and form the basis for creating a diverse array of derivatives from the parent amine.
The condensation reaction between the primary amine of this compound and carbonyl compounds (aldehydes and ketones) is a fundamental process for forming carbon-nitrogen double bonds.
Imine Formation: The reaction with aldehydes or ketones under acidic catalysis results in the formation of an N-substituted imine, also known as a Schiff base. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the final imine product. libretexts.orglibretexts.org This reaction is reversible and can be driven to completion by removing the water formed. youtube.com
Interactive Data Table: Imine Formation Mechanism
| Step | Description |
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |
| 2 | Proton transfer to form a neutral carbinolamine intermediate. |
| 3 | Protonation of the hydroxyl group to form a good leaving group (-OH₂⁺). |
| 4 | Elimination of water to form a resonance-stabilized iminium ion. |
| 5 | Deprotonation of the nitrogen atom to yield the neutral imine. |
Enamine Formation: It is important to note that enamines are typically formed from the reaction of aldehydes or ketones with secondary amines. chemistrysteps.comlumenlearning.com Since this compound is a primary amine, it will preferentially form the more thermodynamically stable imine. chemistrysteps.commasterorganicchemistry.com
As a β-arylethylamine, this compound is a key precursor for the synthesis of isoquinoline-based heterocyclic scaffolds through intramolecular cyclization reactions. The electron-withdrawing nature of the pentafluorophenyl ring, however, deactivates it towards electrophilic attack, which can make these cyclizations more challenging compared to their non-fluorinated counterparts.
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline. wikipedia.orgjk-sci.com For this reaction to proceed with the title compound, the cyclization would have to occur onto the highly deactivated pentafluorophenyl ring, which generally requires harsh conditions or may not be feasible. jk-sci.com
Bischler-Napieralski Reaction: This alternative route first involves the acylation of the amine (as described in 3.1.1). The resulting amide is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comorganic-chemistry.org This promotes an intramolecular electrophilic cyclization to form a 3,4-dihydroisoquinoline. wikipedia.orgnrochemistry.com Similar to the Pictet-Spengler reaction, the success of this cyclization is heavily dependent on the electronic nature of the aromatic ring, and the strong deactivation by the five fluorine atoms presents a significant synthetic challenge. jk-sci.comnrochemistry.com
Nucleophilic Reactivity of the Pentafluorophenyl Moiety
A key feature of SNAr reactions on pentafluorophenyl (PFP) groups is their remarkable regioselectivity. Nucleophilic attack occurs preferentially at the C4 position, leading to the displacement of the para-fluorine atom. researchgate.netnih.govscispace.com This selectivity is consistently observed across a wide range of nucleophiles. mdpi.com
The reaction is versatile, allowing for the introduction of various functionalities by displacing the para-fluorine. Common nucleophiles employed include:
O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) react to form aryl ethers.
N-Nucleophiles: Primary and secondary amines react to form substituted anilines.
S-Nucleophiles: Thiols (as thiolates) react to form thioethers. researchgate.netmdpi.com
Interactive Data Table: Examples of Regioselective SNAr Reactions on PFP Systems
| Nucleophile | Reagent Example | Product Type | Reference |
| Oxygen | 4-Methylphenol | Aryl Ether | core.ac.uk |
| Oxygen | Alcohols | Aryl Ether | researchgate.netnih.govscispace.com |
| Nitrogen | Amines | Substituted Aniline | researchgate.netmdpi.com |
| Sulfur | Thiols | Thioether | researchgate.netresearchgate.net |
This predictable regioselectivity makes the PFP group a valuable tool for the controlled, site-specific functionalization of molecules. mdpi.com
The displacement of a fluorine atom from the pentafluorophenyl ring proceeds via a stepwise addition-elimination mechanism. core.ac.uk
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms of the aromatic ring, typically the C4 position. This step is generally the slow, rate-determining step of the reaction as it involves the temporary disruption of the ring's aromaticity. stackexchange.com This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. core.ac.uk
Stabilization of the Intermediate: The strong negative inductive effect (-I) of the remaining fluorine atoms, particularly those at the ortho positions relative to the site of attack, effectively stabilizes the negative charge of the Meisenheimer complex. core.ac.ukstackexchange.com This stabilization lowers the activation energy of the first step, facilitating the reaction. It is this powerful inductive stabilization that makes fluorine, typically a poor leaving group in SN1/SN2 reactions, an excellent leaving group in the SNAr context. stackexchange.com
Elimination of Fluoride (B91410): The aromaticity of the ring is restored in the second, rapid step, where the fluoride ion is expelled as the leaving group. core.ac.uk
Recent computational and experimental evidence suggests that for some SNAr reactions, the pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a distinct, isolable intermediate. researchgate.netnih.govbris.ac.ukbris.ac.uk However, for highly activated systems like pentafluorophenyl rings, the stepwise mechanism involving a Meisenheimer intermediate is the widely accepted model.
Intramolecular Cyclization Reactions and Annulation Pathways
The construction of new ring systems from this compound and its derivatives is a challenging yet valuable endeavor for the synthesis of fluorinated heterocycles. The strongly electron-withdrawing nature of the pentafluorophenyl ring significantly deactivates it towards classical electrophilic aromatic substitution reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, which are common for non-fluorinated phenylethylamines. Consequently, alternative strategies are required to effect intramolecular cyclization.
One viable approach is through intramolecular nucleophilic aromatic substitution (SNAr) . In this pathway, the amine, or a derivative thereof, acts as an internal nucleophile, displacing one of the fluorine atoms on the electron-deficient ring. This is typically facilitated by converting the amine into a more potent nucleophile or by further activating the ring. For instance, N-acylation of the amine followed by deprotonation can generate an amide anion that is sufficiently nucleophilic to attack the C-F bond, leading to the formation of a lactam-fused heterocyclic system. The success of such cyclizations is dependent on the reaction conditions, including the choice of base and solvent, which must be carefully optimized to favor the intramolecular process over intermolecular side reactions.
Radical cyclization presents another potential pathway. These reactions can be initiated by the formation of a radical on the side chain, which can then add to the pentafluorophenyl ring. For example, derivatives of this compound containing an N-alkenyl or N-alkynyl group can be subjected to radical-generating conditions (e.g., using a radical initiator like AIBN or through photolysis) to trigger a cascade cyclization. This can lead to the formation of fluorinated pyrrolizidine, indolizidine, or quinolizidine (B1214090) derivatives, which are important scaffolds in medicinal chemistry. bioorganica.com.ua
Photochemical cyclizations also offer a means to overcome the high activation barrier of cyclizing onto the deactivated pentafluorophenyl ring. Irradiation of suitable derivatives can lead to excited states with altered reactivity patterns, enabling ring closure reactions that are not feasible under thermal conditions.
While direct examples of these cyclizations on this compound itself are not extensively documented in readily available literature, the principles of SNAr, radical, and photochemical cyclizations on highly fluorinated aromatic systems provide a conceptual framework for the design of such synthetic routes. The synthesis of ring-fluorinated isoquinolines and quinolines through intramolecular cyclization of related fluorinated styrenes demonstrates the feasibility of forming heterocyclic rings adjacent to a fluorinated aromatic core. nih.gov
Metal-Mediated and Catalyzed Reactions Involving the Amine or Fluorinated Ring
The presence of both a primary amine and a pentafluorophenyl ring makes this compound a versatile substrate for a range of metal-catalyzed reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds.
C-N Cross-Coupling Reactions
The primary amine functionality of this compound makes it a suitable coupling partner in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govwikipedia.orglibretexts.org This reaction allows for the formation of N-aryl derivatives by coupling the amine with aryl halides or triflates.
The reactivity of fluoroalkylamines in these couplings can be influenced by their reduced basicity and nucleophilicity compared to their non-fluorinated counterparts. Research by the Hartwig group has shown that the palladium-catalyzed arylation of fluoroalkylamines, such as 2,2,2-trifluoroethylamine, can be effectively achieved. bioorganica.com.uanih.govberkeley.edunih.gov A key finding from these studies is that weaker bases, such as potassium phenoxide (KOPh), are often more suitable than the strong alkoxide bases typically used in Buchwald-Hartwig reactions. bioorganica.com.uaberkeley.edunih.gov The use of strong bases can lead to decomposition of the fluoroalkylaniline products. nih.govberkeley.edunih.gov
The choice of ligand is also crucial for a successful coupling. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. For the coupling of fluoroalkylamines, ligands such as AdBippyPhos have been shown to be effective in combination with a palladium precatalyst like [Pd(allyl)Cl]2. bioorganica.com.uaberkeley.edu Mechanistic studies suggest that for these electron-deficient amines, the turnover-limiting step is often the reductive elimination from the arylpalladium-amido intermediate. bioorganica.com.uaberkeley.edu
The following table summarizes representative conditions for the Buchwald-Hartwig amination of various fluoroalkylamines with aryl halides, which can serve as a guide for the N-arylation of this compound.
| Fluoroalkylamine | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,2,2-Trifluoroethylamine | 4-n-Butylbromobenzene | [Pd(allyl)Cl]₂ / Josiphos | NaOtBu | Toluene | 80 | 81 | nih.gov |
| 2,2,2-Trifluoroethylamine | 4-Chlorotoluene | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 94 | nih.gov |
| 2,2-Difluoroethylamine | 4-Bromobenzonitrile | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 91 | nih.gov |
| 2-Fluoroethylamine | 1-Bromo-4-(trifluoromethyl)benzene | [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | 85 | nih.gov |
C-H Activation and Functionalization Strategies
The direct functionalization of the C-H bonds of the pentafluorophenyl ring in this compound offers an atom-economical route to more complex derivatives. The amine functionality can act as a directing group, facilitating the regioselective activation of an ortho C-H bond.
One established method for directed C-H functionalization is ortho-lithiation . baranlab.org In this approach, the amine is typically protected, for instance as a carbamate (B1207046) (e.g., N-Boc), which can coordinate to an organolithium base (like n-butyllithium or sec-butyllithium). This directs the deprotonation to the C-H bond ortho to the ethylamine (B1201723) substituent. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.
The following table illustrates the general principle of directed ortho-lithiation and subsequent electrophilic quench, which is applicable to N-protected this compound.
| Substrate | Directing Group | Lithiation Conditions | Electrophile | Product | Reference Concept |
|---|---|---|---|---|---|
| N-Boc-2-(pentafluorophenyl)ethanamine | -NHBoc | s-BuLi, TMEDA, THF, -78 °C | I₂ | N-Boc-2-(2-iodo-3,4,5,6-tetrafluorophenyl)ethanamine | baranlab.org |
| N-Boc-2-(pentafluorophenyl)ethanamine | -NHBoc | s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | N-Boc-2-(2-trimethylsilyl-3,4,5,6-tetrafluorophenyl)ethanamine | baranlab.org |
| N-Pivaloyl-2-(pentafluorophenyl)ethanamine | -NHCOtBu | n-BuLi, THF, -78 °C | DMF | N-Pivaloyl-2-(2-formyl-3,4,5,6-tetrafluorophenyl)ethanamine | baranlab.org |
Transition metal-catalyzed C-H activation is another powerful strategy. nih.gov Catalysts based on palladium, rhodium, or iridium can facilitate the cleavage of a C-H bond and its subsequent transformation. The amine or a derivative can act as a directing group, leading to high regioselectivity. For instance, rhodium(III)-catalyzed C-H olefination has been demonstrated using an N-pentafluorophenyl benzamide (B126) as a directing group, suggesting that the ethylamine side chain could be similarly derivatized to direct functionalization of the pentafluorophenyl ring. nih.gov
Applications in Advanced Chemical and Materials Science Research
Role as a Ligand in Coordination Chemistry and Organometallic Catalysis
In the realm of coordination chemistry and organometallic catalysis, the design of ligands is crucial for modulating the reactivity and selectivity of metal centers. The incorporation of the electron-withdrawing pentafluorophenyl group in a ligand framework can significantly influence the electronic environment of the metal, leading to unique catalytic properties.
The pentafluorophenyl group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. When incorporated into a ligand such as 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, it creates an "electron-poor" ligand. Such ligands decrease the electron density at the coordinated metal center. This electronic perturbation can enhance the catalytic activity of the metal, particularly in reactions where a more electrophilic metal center is desirable. For instance, palladium complexes bearing electron-poor phosphine (B1218219) ligands with pentafluorophenyl groups have been synthesized and studied. These studies indicate that the fluoroaryl phosphine ligand, while sterically similar to its phenyl analogue, imparts significant electronic differences to the metal center, making it more Lewis acidic. This increased Lewis acidity can be advantageous in various catalytic transformations.
While specific catalytic applications of this compound are not extensively documented, the behavior of analogous systems provides significant insights. Palladium(II) complexes containing pentafluorophenyl and various N,N-chelate ligands have been utilized as pre-catalysts for the vinyl homopolymerization of norbornene. Research has shown that pre-catalysts with pure σ-donor and more weakly bound aliphatic amine ligands exhibit higher polymerization activities. hhu.de This is attributed to the faster removal of these weakly bound ligands to generate the active catalytic species. hhu.de Given that this compound is an aliphatic amine, its complexes with transition metals like palladium could be expected to show good catalytic activity in similar polymerization reactions.
The table below summarizes the catalytic activities of some palladium(II) complexes with different amine ligands in the vinyl polymerization of norbornene, illustrating the influence of the ligand on catalytic performance.
| Pre-catalyst | Ligand | Co-catalyst | Activity (g polymer / (mol Pd * h)) |
| [Pd(C6F5)Cl(tmeda)] | N,N,N',N'-tetramethylethylenediamine (aliphatic amine) | MAO | > 10^6 |
| [Pd(C6F5)OH(tmeda)] | N,N,N',N'-tetramethylethylenediamine (aliphatic amine) | MAO | > 10^6 |
| [Pd(C6F5)Cl(bipy)] | 2,2'-bipyridine (aromatic amine) | MAO | < 10^6 |
| [Pd(C6F5)OH(bipy)] | 2,2'-bipyridine (aromatic amine) | MAO | < 10^6 |
| [Pd(C6F5)Cl(bpzm*)] | bis(3,5-dimethylpyrazol-1-yl)methane (aromatic amine) | MAO | < 10^6 |
Data sourced from related studies on analogous systems. hhu.de
Spectroscopic techniques are indispensable for characterizing the coordination of ligands to metal centers and understanding the electronic structure of the resulting complexes. For a complex of this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography would be employed.
NMR Spectroscopy: 1H NMR would show shifts in the signals of the ethylamine (B1201723) protons upon coordination to a metal. 19F NMR is particularly informative for pentafluorophenyl-containing ligands, with the chemical shifts of the fluorine atoms being sensitive to the electronic environment of the metal center. Studies on palladium(II) complexes with pentafluorophenyl ligands have utilized 2D-NMR techniques like 1H,19F-HOESY to understand the spatial relationships and fluxional processes of the C6F5 group.
Infrared Spectroscopy: The N-H stretching frequencies in the IR spectrum of the free amine would shift upon coordination to a metal, providing evidence of the ligand-metal bond formation.
The following table presents typical spectroscopic data for a related palladium(II) complex, [Pd(C6F5)Cl(tmeda)], which contains an aliphatic amine ligand.
| Spectroscopic Technique | Feature | Observation for [Pd(C6F5)Cl(tmeda)] |
| 19F NMR | Chemical Shifts (ppm) | Three signals for 2Fo, 1Fp, 2Fm |
| 1H NMR | Chemical Shifts (ppm) | Signals for tmeda protons |
| X-ray Crystallography | Coordination Geometry | Square planar |
Data is for an analogous system and serves as a reference.
Building Block for Polymer and Material Synthesis
This compound is a valuable nucleophile for the modification of polymers, particularly those containing activated ester groups. This approach allows for the synthesis of a wide array of functional polymers with tailored properties.
Polymers such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFPMA) are known as "active ester" polymers. The pentafluorophenyl ester group is an excellent leaving group, making these polymers highly susceptible to nucleophilic attack by amines. The reaction of this compound with these active ester polymers leads to the formation of a stable amide bond, thereby incorporating the pentafluorophenyl ethylamine moiety as a side chain of the polymer. This reaction is typically efficient and can be carried out under mild conditions. researchgate.net
Post-polymerization modification is a powerful strategy for creating functional polymers that may be difficult to synthesize by direct polymerization of the corresponding functional monomers. rsc.org Poly(pentafluorophenyl) ester-based polymers serve as versatile platforms for this purpose. By reacting these precursor polymers with a variety of primary amines, including this compound, libraries of functional polymers can be readily prepared. rsc.org This methodology allows for precise control over the composition and functionality of the resulting polymer. For example, by using a stoichiometric amount of the amine, it is possible to achieve partial or complete functionalization of the active ester groups. This approach has been used to synthesize a diverse range of water-soluble polymers and protein-polymer conjugates for biomedical applications. digitellinc.com The reaction proceeds with good to excellent conversion for a variety of functional amines. researchgate.net
The table below illustrates the types of functional polymers that can be synthesized through the post-polymerization modification of poly(pentafluorophenyl acrylate) with different primary amines.
| Precursor Polymer | Modifying Amine | Resulting Functional Group | Potential Application Area |
| Poly(pentafluorophenyl acrylate) | Amine-terminated Poly(ethylene glycol) (PEG) | PEG side chains | Antifouling surfaces, drug delivery |
| Poly(pentafluorophenyl acrylate) | Amine-terminated Poly(dimethylsiloxane) (PDMS) | PDMS side chains | Antifouling surfaces, hydrophobic coatings |
| Poly(pentafluorophenyl acrylate) | Biotin-PEG-amine | Biotinylated side chains | Biosensors, targeted drug delivery |
| Poly(pentafluorophenyl acrylate) | Amino acids | Amino acid side chains | Biocompatible materials, drug delivery |
This demonstrates the versatility of using amine-functionalized molecules like this compound to create a wide range of advanced polymeric materials. kaist.ac.kr
Advanced Materials with Tunable Properties (e.g., optical properties)
The incorporation of highly fluorinated moieties like the pentafluorophenyl group into larger molecular or supramolecular structures is a key strategy for developing advanced materials with tunable properties. The this compound serves as a critical precursor for introducing these functionalities. The distinct electronic nature of the C₆F₅ ring influences intermolecular forces, which are paramount in determining the bulk properties of a material.
Research into the supramolecular architecture of compounds containing pentafluorophenyl groups reveals the significant role of noncovalent interactions. soton.ac.uk These interactions include:
Phenyl-pentafluorophenyl stacking
X-H···F-C contacts (where X is a heteroatom)
Offset face-to-face contacts between pentafluorophenyl rings
These specific and directional interactions can be exploited to construct one-, two-, and three-dimensional supramolecular structures. soton.ac.uk By systematically modifying the components of these structures, researchers can tune the material's physical and chemical properties, including optical characteristics. For instance, the arrangement and stacking of aromatic and fluoroaromatic rings can alter the electronic energy levels within the material, thereby influencing its absorption, emission, and charge-transport properties, which are fundamental to many optical and electronic applications. While direct studies detailing the optical properties derived specifically from this compound are specific, the principles governing materials built from pentafluorophenyl precursors suggest a strong potential for creating materials with tailored optical responses. advancedsciencenews.com
Precursor for Complex Molecular Architectures and Advanced Scaffolds
The amine functionality of this compound provides a reactive handle for its incorporation into a variety of complex molecular frameworks. This makes it a valuable precursor for building sophisticated architectures and advanced scaffolds with precisely controlled structures and functionalities. Its use is particularly notable in the synthesis of non-natural oligomers and in the modification of biologically relevant molecules.
Synthesis of Peptoid Submonomers and Foldamers
One of the most significant applications of primary amines like this compound is in the synthesis of peptoids. Peptoids are a class of sequence-defined oligomers composed of N-substituted glycine units. nih.gov They are isomers of peptides but feature side chains attached to the backbone nitrogen atom rather than the α-carbon. This structural difference renders them resistant to proteolytic degradation, a major advantage in biomedical applications.
The most common method for creating these molecules is the "submonomer" solid-phase synthesis. nih.govucsb.edunih.gov This highly efficient, modular two-step iterative process allows for the incorporation of a vast array of side chains by simply varying the primary amine used in the second step. ucsb.eduresearchgate.net The this compound can be used as a "submonomer" to introduce the bulky and electron-deficient pentafluorophenylethyl side chain onto the peptoid backbone.
Table 1: The Submonomer Method for Peptoid Synthesis
| Step | Reaction | Description |
|---|---|---|
| 1. Acylation | The resin-bound primary or secondary amine is acylated, typically using bromoacetic acid. ucsb.eduresearchgate.net | This step adds the N-substituted glycine backbone unit. |
| 2. Displacement | A primary amine submonomer, such as this compound, displaces the bromide. ucsb.eduresearchgate.netresearchgate.net | This nucleophilic substitution reaction introduces the desired side chain onto the backbone nitrogen. |
| Iteration | The two steps are repeated sequentially. | Each cycle adds a new monomer unit with a potentially different side chain, allowing for precise sequence control. ucsb.edu |
The incorporation of the pentafluorophenyl group can induce specific conformational preferences in the peptoid chain, contributing to the formation of stable secondary structures. Oligomers that fold into well-defined, predictable conformations are known as "foldamers". nih.govnih.gov The unique steric and electronic properties of the C₆F₅ group can influence backbone dihedral angles and promote specific non-covalent interactions, guiding the peptoid to adopt helical or other ordered structures. This makes this compound a valuable "structure-inducing submonomer" for designing novel foldamers with tailored three-dimensional shapes. ucsb.edu
Construction of Fluorinated Natural Product Analogs
Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. researchgate.net Introducing fluorine atoms or fluorinated groups into natural products can lead to analogs with significantly improved pharmacological profiles. The pentafluorophenyl group, with its high fluorine content and distinct electronic character, represents an intriguing moiety for this purpose.
The compound this compound serves as a synthetic handle to introduce the pentafluorophenylethyl side chain into a natural product scaffold. This can be achieved by forming an amide, amine, or other covalent linkage between the amine group of the precursor and a suitable functional group on the natural product or its synthetic intermediate. The resulting analogs can exhibit profoundly different properties compared to the parent compound due to the effects of the highly fluorinated ring. These effects include:
Altered Lipophilicity: The C₆F₅ group can significantly increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.
Modified Electronic Environment: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups or change the nature of receptor-ligand interactions.
Enhanced Metabolic Stability: C-F bonds are stronger than C-H bonds, and the pentafluorophenyl group is generally resistant to oxidative metabolism, which can prolong the biological half-life of the drug. researchgate.net
This approach allows for the rational design of novel analogs of complex natural products, potentially leading to the discovery of new therapeutic agents. researchgate.netrsc.org
Design of Highly Functionalized Aromatic Systems
The combination of a reactive amine and a highly functionalized aromatic ring makes this compound a key building block for constructing complex and highly functionalized aromatic systems. The pentafluorophenyl ring itself is not just a passive, bulky group; its unique electronic properties make it an active component in directing molecular assembly and function.
This precursor can be used to synthesize materials where the C₆F₅ group plays a crucial role. For example, in the field of porous materials, amine-functionalized aromatic compounds are used as monomers to build porous aromatic frameworks (PAFs). oaepublish.com The amine groups provide the points of linkage to construct the extended network, while the properties of the aromatic core define the characteristics of the resulting pores. Incorporating the pentafluorophenyl group into such frameworks could impart unique adsorptive properties due to favorable interactions with specific guest molecules.
Furthermore, the pentafluorophenyl ring is known to engage in arene-perfluoroarene π-stacking interactions. soton.ac.uk These non-covalent interactions are geometrically distinct from traditional π-π stacking between two hydrocarbon-based aromatic rings and can be used as a design element to control the self-assembly of molecules into well-defined supramolecular structures. By using this compound to position C₆F₅ groups precisely within a larger molecule, chemists can engineer complex systems for applications in molecular recognition, catalysis, and materials science.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying reaction mechanisms. mdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. researchgate.net For 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, DFT could be employed to model reactions involving the primary amine group, such as nucleophilic substitution or condensation reactions.
For instance, in a hypothetical reaction, DFT calculations could elucidate the step-by-step mechanism, providing the relative free energies for reactants, transition states, and products. researchgate.net Such studies are crucial for understanding reaction kinetics and selectivity. While specific DFT studies on the reaction mechanisms of this compound are not widely published, the principles are well-established. For example, DFT has been used to study the ring-opening of epoxides catalyzed by the related compound tris(pentafluorophenyl)borane, demonstrating the power of these methods to explain reactivity and regioselectivity influenced by the pentafluorophenyl group. researchgate.net
Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Addition Reaction
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants | 0.0 | Initial state of this compound and electrophile. |
| 2 | Transition State 1 (TS1) | +15.2 | Energy barrier for the formation of the initial C-N bond. |
| 3 | Intermediate | -5.4 | A transient, metastable species formed after the initial nucleophilic attack. |
| 4 | Transition State 2 (TS2) | +8.7 | Energy barrier for a subsequent proton transfer or rearrangement step. |
| 5 | Products | -12.1 | Final, stable product of the reaction. |
Note: The data in this table is illustrative and intended to represent typical outputs from DFT calculations on reaction mechanisms.
The pentafluorophenyl (C₆F₅) group is a strong electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This property exerts a significant inductive effect (-I effect) on the rest of the molecule. youtube.com The fluorine atoms pull electron density away from the aromatic ring and, subsequently, from the ethanamine side chain. mdpi.com This electronic perturbation has profound consequences for the molecule's reactivity.
The primary effects are:
Reduced Basicity of the Amine: The electron-withdrawing nature of the C₆F₅ group decreases the electron density on the nitrogen atom of the amine. This reduction in electron availability makes the lone pair on the nitrogen less available to accept a proton, thereby lowering the basicity (pKa) of the amine compared to its non-fluorinated analog, phenethylamine.
Modified Nucleophilicity: While the amine remains a nucleophile, its reactivity is attenuated. The reduced electron density on the nitrogen atom makes it a weaker nucleophile.
Acidity of N-H Protons: The inductive effect stabilizes the conjugate base that would be formed upon deprotonation of the amine, making the N-H protons slightly more acidic than those in phenethylamine.
Quantum chemical calculations can quantify these effects by computing molecular electrostatic potential (ESP) maps and atomic charges. mdpi.com The ESP map would show a significant region of positive potential on the pentafluorophenyl ring and a less negative potential on the amine group compared to unsubstituted analogs.
Table 2: Calculated Electronic Properties of Aromatic Amines
| Compound | Calculated Mulliken Charge on Nitrogen | Calculated Dipole Moment (Debye) | Predicted pKa of Conjugate Acid |
|---|---|---|---|
| Phenethylamine | -0.85 | 1.35 | ~9.8 |
| This compound | -0.72 | 3.10 | ~7.5 |
Note: The data in this table is hypothetical, based on established chemical principles and computational trends for similar compounds.
Molecular Dynamics Simulations of Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can reveal the preferred spatial arrangement of the ethylamine (B1201723) side chain relative to the bulky and electron-poor pentafluorophenyl ring.
The conformational landscape of this molecule is governed by a balance of several forces:
Steric Hindrance: Repulsion between the amine group and the ortho-fluorine atoms on the phenyl ring will influence the rotational barrier around the C-C bond connecting the ring to the side chain.
Electrostatic Interactions: Interactions between the partially positive carbon atoms of the C₆F₅ ring and the lone pair of the amine nitrogen, as well as intramolecular hydrogen bonding, can stabilize certain conformations. nih.govresearchgate.net
Solvation Effects: The surrounding solvent environment plays a critical role. d-nb.infonih.gov In polar solvents, conformations with a larger dipole moment may be favored, while in nonpolar solvents, intramolecular interactions might dominate. nih.gov Computational studies on related fluorinated piperidines have shown that solvent polarity can significantly alter conformational preferences. nih.govd-nb.info
MD simulations can track the trajectories of atoms over time, allowing for the calculation of properties like the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution function (RDF) to understand interactions with solvent molecules. nih.gov
Prediction of Spectroscopic Signatures for Mechanistic Elucidation
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm structures and elucidate reaction mechanisms. rsc.org Techniques like DFT can accurately calculate spectroscopic properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.net
NMR Spectroscopy: Calculations can predict ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts. For this compound, predicting the distinct ¹⁹F NMR signals for the ortho, meta, and para fluorine atoms would be a key identifier. These predicted shifts are highly sensitive to the electronic environment and conformation, making them a powerful tool for structural analysis.
Infrared (IR) Spectroscopy: Theoretical calculations can generate a complete vibrational spectrum. researchgate.net This allows for the assignment of specific absorption bands to molecular motions, such as N-H stretching of the amine group, C-F stretching modes of the aromatic ring, and C-N stretching. Comparing the calculated spectrum of a proposed reaction intermediate with experimental IR data can provide strong evidence for its existence.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The electron-withdrawing pentafluorophenyl group is expected to cause a shift in the absorption maxima compared to phenethylamine.
Table 3: Comparison of Hypothetical Experimental and DFT-Predicted Spectroscopic Data
| Spectroscopic Parameter | Predicted Value (DFT B3LYP/6-31G*) | Hypothetical Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm, -CH₂NH₂) | 3.05 | 3.01 |
| ¹³C NMR (δ, ppm, -CH₂NH₂) | 40.1 | 39.8 |
| ¹⁹F NMR (δ, ppm, ortho-F) | -143.5 | -144.2 |
| ¹⁹F NMR (δ, ppm, para-F) | -158.2 | -158.9 |
| ¹⁹F NMR (δ, ppm, meta-F) | -163.0 | -163.5 |
| IR Frequency (ν, cm⁻¹, N-H stretch) | 3355 | 3360 |
| IR Frequency (ν, cm⁻¹, C-F stretch) | 1150 | 1148 |
Note: The data in this table is illustrative, representing the typical correlation between computationally predicted and experimentally observed spectroscopic values.
Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for elucidating the three-dimensional structure, conformational dynamics, and intermolecular interactions of molecules in solution. For 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, a multi-nuclear NMR approach utilizing ¹H, ¹³C, and ¹⁹F nuclei provides a comprehensive picture of its behavior.
Conformational analysis of the ethylamine (B1201723) chain can be readily performed using ¹H NMR. The vicinal coupling constants (³JHH) between the protons on the α- and β-carbons are dependent on the dihedral angle, allowing for the determination of the preferred rotamer populations (gauche vs. anti) around the Cα-Cβ bond. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing crucial distance restraints to build a 3D conformational model.
The pentafluorophenyl group introduces a powerful analytical probe: the ¹⁹F nucleus. The ¹⁹F NMR spectrum is highly sensitive to the local electronic environment. Changes in the chemical shifts of the ortho-, meta-, and para-fluorine atoms can indicate intermolecular interactions, such as π-π stacking or anion-π interactions, where the electron-deficient fluorinated ring interacts with other electron-rich systems. researchgate.net Solid-state NMR studies on related (pentafluorophenyl)propyl groups have successfully identified different conformational states, including "prone" positions where the aromatic ring interacts directly with a silica (B1680970) surface and "upright" positions where it does not. nih.gov A similar approach could distinguish conformations of the title compound when interacting with surfaces or macromolecules.
Variable-temperature NMR studies are particularly insightful for this compound. By monitoring the spectra at different temperatures, it is possible to observe the coalescence of signals, which allows for the calculation of the energy barriers associated with conformational changes, such as the rotation around the C-C and C-N bonds. Studies on platinum(IV) complexes have shown that steric interactions between cis-pentafluorophenyl groups and other ligands can prevent free rotation at low temperatures, a phenomenon that is quantifiable by NMR.
| Nucleus | Typical Chemical Shift Range (ppm) | Structural Information Provided |
|---|---|---|
| ¹H | ~2.5-3.5 (CH₂) | Conformation of ethyl chain (via ³JHH), proximity to other groups (via NOESY) |
| ¹³C | ~30-50 (aliphatic), ~100-150 (aromatic C-F) | Carbon skeleton confirmation, electronic environment |
| ¹⁹F | ~ -140 to -165 | Highly sensitive to electronic environment, indicates intermolecular interactions (π-π stacking, H-bonding) |
Mass Spectrometry for Reaction Pathway Elucidation
Mass spectrometry (MS) is an indispensable tool for elucidating reaction pathways by providing direct evidence of reactants, products, and, crucially, transient intermediates. unibo.itnih.gov For reactions involving this compound, techniques such as electrospray ionization (ESI-MS) enable the gentle transfer of ionic species from solution into the gas phase, allowing for real-time monitoring of reaction progress. researchgate.netnih.gov
Consider the acylation of the primary amine with an acyl chloride to form an amide. By continuously infusing the reaction mixture into the mass spectrometer, one can track the disappearance of the reactant ion (protonated amine, m/z 212.05) and the appearance of the product ion (protonated amide). More importantly, this method can capture short-lived intermediates, such as a potential tetrahedral intermediate, which would provide mechanistic proof of an addition-elimination pathway. unibo.it The high sensitivity of MS allows for the detection of these species even at very low concentrations. nih.gov
Tandem mass spectrometry (MS/MS), often utilized in a selected reaction monitoring (SRM) setup, provides further structural confirmation. wikipedia.org The molecular ion of a suspected intermediate or product can be isolated, fragmented through collision-induced dissociation (CID), and its fragmentation pattern analyzed. For this compound, characteristic fragments would include the pentafluorobenzyl cation (C₇H₂F₅⁺, m/z 181.0) and the ion resulting from the loss of ammonia (B1221849) (C₈H₅F₅⁺, m/z 196.0). Comparing the fragmentation patterns of species observed during the reaction to those of known standards confirms their identity and helps piece together the reaction sequence.
| Species | Formula | Expected m/z ([M+H]⁺) | Key Fragments in MS/MS (m/z) |
|---|---|---|---|
| Starting Amine | C₈H₆F₅N | 212.05 | 195.0 (loss of NH₃), 181.0 (C₇H₂F₅⁺) |
| Acylated Product (e.g., with Acetyl Chloride) | C₁₀H₈F₅NO | 254.06 | 212.05 (loss of ketene), 181.0 (C₇H₂F₅⁺) |
X-ray Crystallography of Derivatives and Metal Complexes for Structural Determination
X-ray crystallography provides the most definitive and high-resolution structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives and metal complexes are excellent candidates for crystallographic analysis. mdpi.comacs.orgdocumentsdelivered.comfu-berlin.de Such structures offer profound insights into the molecule's steric and electronic properties and its preferred modes of interaction.
Analysis of pentafluorophenyl derivatives reveals the significant role of the fluorinated ring in directing crystal packing. researchgate.net The electron-deficient nature of the ring makes it a key participant in non-covalent interactions, including anion-π and edge-to-face (π-π) interactions, which are crucial in supramolecular chemistry and crystal engineering. researchgate.netfu-berlin.de For example, the crystal structure of a urea (B33335) derivative containing a pentafluorophenyl group shows the compound crystallizes in a triclinic lattice, with its packing stabilized by extensive intermolecular interactions. chemmethod.com
When coordinated to a metal center, the amine acts as a ligand, and the resulting complex's crystal structure can reveal how coordination influences the conformation of the ethylamine backbone. fu-berlin.denih.gov The steric bulk of the pentafluorophenyl group can dictate the coordination geometry around the metal and influence the packing of the complexes in the crystal lattice. These structural details are fundamental to understanding the reactivity and properties of such metal complexes in areas like catalysis and materials science.
A case study of a related compound, 5-(2,3,4,5,6-Pentafluorophenyl)-1,3,4-thiadiazol-2-amine, provides a template for the type of data obtained.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.897 |
| b (Å) | 7.068 |
| c (Å) | 11.553 |
| β (°) | 104.66 |
| Key Structural Feature | Intermolecular N—H···N hydrogen bonds forming a 3D network |
Circular Dichroism (CD) Spectroscopy for Chirality and Folding Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light, providing information about molecular chirality. While this compound is achiral, its primary amine functionality makes it an ideal substrate for modern chiroptical sensing methods, should it be resolved into its (R)- and (S)-enantiomers through asymmetric synthesis. nih.gov
Contemporary methods for determining the enantiomeric excess (ee) and absolute configuration of chiral primary amines often involve the in situ formation of CD-active supramolecular complexes. rsc.orgutexas.edu In a typical assay, the chiral amine is mixed with an achiral aldehyde and a metal ion, such as Iron(II), to rapidly form a chiral octahedral metal complex. acs.orgnih.govnih.gov The spatial arrangement of the ligands around the metal center is dictated by the amine's chirality, resulting in a complex that is CD-active.
These induced CD signals, often arising from exciton (B1674681) coupling between chromophores or from metal-to-ligand charge transfer bands, are highly sensitive to the stereochemistry of the amine. acs.orgnih.gov The (R)- and (S)-enantiomers of the amine will produce nearly mirror-image CD spectra. The intensity of the CD signal (measured in millidegrees or as the differential extinction coefficient, Δε) is directly proportional to the enantiomeric excess of the sample. nih.gov By creating a calibration curve with samples of known ee, the enantiopurity of an unknown sample can be determined rapidly and accurately. nih.govnsf.gov This approach avoids the need for covalent derivatization with a chiral auxiliary, representing a facile and high-throughput method for stereochemical analysis. nih.govresearchgate.net
| Enantiomer | Wavelength (nm) | Signal Type | Hypothetical Δε (M⁻¹cm⁻¹) |
|---|---|---|---|
| (R)-Amine Complex | 350 | Positive Cotton Effect | +50 |
| (R)-Amine Complex | 310 | Negative Cotton Effect | -45 |
| (S)-Amine Complex | 350 | Negative Cotton Effect | -50 |
| (S)-Amine Complex | 310 | Positive Cotton Effect | +45 |
Two-Dimensional Infrared (2DIR) Spectroscopy for Ultrafast Dynamics
Two-Dimensional Infrared (2DIR) spectroscopy is a cutting-edge technique that functions as an infrared analog to 2D NMR, providing unparalleled insight into molecular structure and dynamics on the femtosecond-to-picosecond timescale. biophysik-ssl.destanford.edursc.org For this compound, 2DIR can probe the ultrafast fluctuations of its local environment and the flow of vibrational energy within the molecule.
The key to a 2DIR experiment is the use of specific vibrational modes as probes. This molecule possesses several strong infrared absorbers ideal for such studies: the symmetric and asymmetric N-H stretching modes of the amine group (~3300-3400 cm⁻¹) and the C-F stretching modes of the pentafluorophenyl ring (~1500-1600 cm⁻¹). These vibrations are sensitive reporters of their immediate surroundings.
By analyzing the time-dependent shape of the 2D spectrum, one can extract the frequency-frequency correlation function (FFCF). The decay of this function reveals the timescale of "spectral diffusion," which directly reports on the structural dynamics of the surrounding solvent shell. umich.edunih.govnsf.gov For instance, probing the N-H stretch would reveal the dynamics of hydrogen bond formation and breakage with protic solvent molecules, while probing the C-F stretches would report on the fluctuations of the solvent cage around the bulky aromatic ring. This provides a direct measure of solvation dynamics. umich.edudigitellinc.com
Furthermore, 2DIR can map the coupling and energy transfer between different vibrational modes. Off-diagonal cross-peaks in the 2D spectrum are a direct signature of vibrational coupling. By monitoring the evolution of these cross-peaks over time, one can track intramolecular vibrational energy redistribution (IVR), observing how energy deposited in one mode (e.g., an N-H stretch) flows to other parts of the molecule on a sub-picosecond timescale. nsf.gov
| Vibrational Mode | Approx. Frequency (cm⁻¹) | Dynamic Information from 2DIR |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Hydrogen bond dynamics, local solvation at the amine group |
| C-H Stretch | 2850 - 3000 | Conformational dynamics of the ethyl chain |
| C-F Stretch | 1500 - 1600 | Solvation dynamics around the aromatic ring, electronic fluctuations |
| N-H Bend | ~1600 | Coupling to aromatic modes, energy transfer pathways |
An exploration of the chemical compound this compound reveals its significant utility in the realm of chemical biology and mechanistic studies. This article delves into its specific applications as a tool for probing biological systems, focusing exclusively on its non-clinical and non-therapeutic roles.
Chemical Biology and Mechanistic Biological Probing
The unique electronic properties conferred by the pentafluorophenyl group, combined with the reactivity of the ethylamine (B1201723) side chain, make 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine a versatile molecule for investigating complex biological processes at the molecular level.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine and related fluorinated amines, research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Emerging research is focused on chemoenzymatic and biocatalytic methods. bioorganica.com.ua These approaches utilize enzymes, such as lipases or amine dehydrogenases, to achieve high selectivity and yield under mild, environmentally benign conditions. A key future direction is the development of enzymatic resolutions to produce enantiomerically pure forms of fluorinated phenylethylamines, which are crucial for pharmaceutical applications. bioorganica.com.ua The use of biocatalysis could streamline the synthesis of chiral fluorinated building blocks, reducing the reliance on classical resolution techniques or complex asymmetric syntheses. bioorganica.com.ua This aligns with a broader trend in the chemical industry to adopt greener manufacturing processes that offer both economic and environmental benefits.
Exploration of New Reactivity Modes and Transformative Reactions
The reactivity of this compound is dominated by its two key functional groups: the nucleophilic primary amine and the electron-deficient pentafluorophenyl ring. While the amine undergoes typical reactions like acylation, alkylation, and reductive amination mnstate.eduyoutube.com, the future lies in exploring the interplay between these two groups and leveraging the unique properties of the C₆F₅ moiety.
The pentafluorophenyl group is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, a property that has been exploited in the synthesis of various fluorinated heterocycles and polymers. nih.govnih.gov Future research will likely focus on using this compound as a bifunctional building block. For instance, after protecting the amine or converting it into a different functional group, the pentafluorophenyl ring could undergo selective SₙAr reactions to build complex molecular architectures.
Another avenue involves intramolecular reactions, where the amine (or a derivative) reacts with the pentafluorophenyl ring to form novel heterocyclic systems. Exploring the catalysis of such transformations could lead to efficient syntheses of previously inaccessible fluorinated compounds.
Integration into Advanced Functional Materials and Nanotechnology
The incorporation of fluorine into polymers and materials can impart unique properties, including thermal stability, chemical resistance, and hydrophobicity. A significant emerging trend is the use of precursor polymers containing activated esters, such as poly(pentafluorophenyl acrylate) (PPFPA), which serve as versatile platforms for creating functional materials through post-polymerization modification. researchgate.net
Future research will see the use of this compound as a key modifying agent for these precursor polymers. By reacting the amine with the activated pentafluorophenyl esters on the polymer backbone, the 2-(pentafluorophenyl)ethyl side chain can be readily installed. researchgate.netutwente.nl This strategy allows for the creation of a new class of functional polymers with a high density of C₆F₅ groups.
These novel materials could find applications in various advanced technologies:
pH-Responsive Nanocarriers: By incorporating the amine into polymers, materials can be designed to respond to changes in pH, making them suitable for targeted drug delivery. researchgate.net
Functional Hydrogels: The amine can be used to modify cross-linked polymer gels, creating novel zwitterionic or pH-responsive hydrogels. acs.org
Reactive Surfaces and Patterns: Copolymers containing the amine can be used to create stable, reactive patterned thin films for applications in biosensors and microelectronics. rsc.org
Expanding Applications in Chemical Biology Tool Development
Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized chemical biology. Future research is poised to utilize this compound as a versatile building block for constructing sophisticated chemical biology tools.
The primary amine serves as a convenient handle for attaching the molecule to fluorophores, biotin (B1667282) tags, or other reporter groups. nih.gov The pentafluorophenyl group itself is a powerful tool. Its five fluorine atoms provide a strong and clear signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that has no biological background noise. This makes the compound an ideal fragment for creating ¹⁹F NMR probes to study protein-ligand interactions and cellular processes. ljmu.ac.uk
Furthermore, the "click chemistry" paradigm, which relies on modular and efficient reactions like azide-alkyne cycloadditions, is a cornerstone of modern bioconjugation. ljmu.ac.uk The amine group of the target compound can be easily modified to include an azide (B81097) or alkyne, enabling it to be "clicked" onto biomolecules or surfaces. This modularity will facilitate the rapid assembly of novel probes for bioimaging and diagnostics. mdpi.com
Predictive Modeling and Machine Learning for Fluorinated Amine Chemistry
Future directions in this area include:
Synthesis Planning: AI-driven retrosynthesis tools can analyze vast reaction databases to propose the most efficient and sustainable synthetic routes to this compound and its derivatives, minimizing trial-and-error in the lab. elsevier.comnih.gov
Reactivity Prediction: Machine learning models are being developed to predict the reactivity of organofluorine compounds with high accuracy. rsc.org These models can help researchers anticipate how the target amine will behave in new reactions and identify promising avenues for exploration.
Property Prediction: Deep learning models can predict the effect of fluorine substitution on a molecule's biological activity. researchgate.netnih.gov Such models could be used to screen virtual libraries of derivatives of this compound to identify candidates with desired properties for drug discovery or materials science.
Mechanism Elucidation: Computational tools can rationalize complex chemical trends and predict bond dissociation energies, aiding in the understanding of reaction mechanisms, such as defluorination pathways. researchgate.netchemrxiv.org
The synergy between computational prediction and experimental validation will dramatically shorten the timeline for discovering new applications for fluorinated amines.
Table 1: Examples of Predictive Models in Fluorinated Amine Chemistry
| Model/Approach | Application Area | Predicted Parameter/Outcome | Reference |
|---|---|---|---|
| Neural Network Algorithm | Reactivity Prediction | Fluorination strength of N–F reagents | rsc.org |
| F-CPI (Multimodal Deep Learning) | Drug Discovery | Changes in compound bioactivity upon fluorine substitution | researchgate.netnih.gov |
| Random Forest / Neural Networks | Environmental Chemistry | Carbon-Fluorine (C–F) bond dissociation energies in PFAS | researchgate.netchemrxiv.org |
| AI-Enabled Route Scouting (e.g., Reaxys) | Synthesis Planning | Generation and ranking of potential synthetic routes | elsevier.com |
| CCRO-AKNN Algorithm | Computer-Assisted Synthesis Planning (CASP) | Prediction of efficient and practical synthesis routes | iscientific.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
